N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N,1-Dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- A cyclopropyl group at the 6-position, which may influence conformational rigidity and metabolic stability.
- A methyl group at the 3-position, contributing to steric effects and electronic modulation.
- A carboxamide moiety at the 4-position, enabling hydrogen bonding and solubility modulation.
Properties
CAS No. |
1011369-27-9 |
|---|---|
Molecular Formula |
C25H24N4O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,1-dibenzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(20-12-13-20)27-24(23)29(28-17)16-19-10-6-3-7-11-19/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30) |
InChI Key |
ATWSEFUNSZILMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reductive desulfurization is a common reaction for modifying the structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive desulfurization typically involves reagents like sodium borohydride.
Substitution: Suzuki coupling reactions use palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo[3,4-b]pyridine core, which exhibit diverse biological activities .
Scientific Research Applications
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic properties.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an antituberculotic agent and TRK inhibitor
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analogs, derived from the provided evidence, highlight critical structural and functional differences:
Table 1: Key Structural and Molecular Comparisons
Substituent-Driven Functional Differences
(a) N1-Substitution
- The dibenzyl groups in the target compound contrast with the phenyl (1006329-03-8) or ethyl-pyrazole (1005573-28-3) substituents in analogs.
(b) 6-Position Modifications
- The cyclopropyl group in the target and 1006329-03-8 may confer metabolic stability by resisting oxidative degradation. In contrast, analogs like 1005573-28-3 replace cyclopropyl with a 1,3-dimethylpyrazole , introducing a heteroaromatic system that could alter electron distribution .
(c) 4-Position Functionalization
Molecular Weight and Solubility
- The target compound’s molecular weight is likely higher than C16H17N3OS2 (331.46 g/mol) due to its dibenzyl groups. However, the carboxamide may improve aqueous solubility relative to sulfur-containing analogs like C16H17N3OS2 .
- Polar groups in C17H14N4O6 (e.g., nitro, carboxylate) suggest higher solubility but reduced bioavailability compared to the target compound .
Biological Activity
N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include pyrazole and pyridine rings, making it a candidate for therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C25H24N4O
- Molecular Weight : 374.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors involved in various disease pathways. This interaction is crucial for influencing cellular processes that are often dysregulated in diseases such as cancer and neurodegenerative disorders.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Neurological Effects :
- Enzyme Inhibition :
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Structure | A simpler structure without additional substituents |
| 6-Cyclopropylpyrazolo[3,4-b]pyridine | Structure | Retains cyclopropyl but lacks dibenzyl substitution |
| Pyrazolo[5,1-c]-1,2,4-triazine | Structure | Different heterocyclic framework but similar reactivity |
The presence of both dibenzyl and cyclopropyl moieties in this compound enhances its pharmacological profile compared to simpler derivatives.
Case Studies
Several studies have focused on the biological evaluation of pyrazolo derivatives:
- Study on TRK Inhibition :
- Antimycobacterial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
